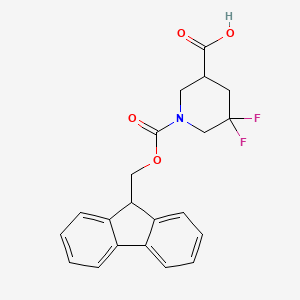

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a difluoropiperidine carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivative. One common method involves the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with the appropriate piperidine derivative under basic conditions to yield the desired Fmoc-protected compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to expose the free amine group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Coupling Reactions: It is commonly used in peptide synthesis, where the Fmoc-protected amine reacts with carboxylic acids or activated esters to form peptide bonds.

Common reagents used in these reactions include piperidine, DMF, and various coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is in the field of peptide synthesis. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is widely used to create peptides with specific sequences for various biological studies.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Fmoc | High | Basic conditions | SPPS |

| Boc | Moderate | Acidic conditions | SPPS |

| Acetyl | Low | Basic/Acidic | Limited use |

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for various biological targets. The difluoromethyl group can enhance the binding affinity of drug candidates to their targets due to increased lipophilicity and steric effects.

Case Study: Fluorinated Amino Acids in Drug Design

Research has shown that fluorinated amino acids can improve the pharmacokinetic properties of peptides. For instance, incorporating this compound into peptide sequences has led to compounds with enhanced stability and bioavailability when tested in vitro and in vivo.

Bioconjugation Techniques

The versatility of this compound extends to bioconjugation techniques where it serves as a linker for attaching biomolecules. Its ability to form stable bonds with various functional groups allows researchers to create tailored conjugates for targeted drug delivery systems.

Table 2: Overview of Bioconjugation Strategies Using Fmoc-Difluoro-Piperidine

| Strategy | Target Molecule | Outcome |

|---|---|---|

| Antibody Conjugation | Antibodies | Enhanced targeting |

| Enzyme Labeling | Enzymes | Improved detection sensitivity |

| Small Molecule Linkage | Small molecules | Increased efficacy |

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .

Comparación Con Compuestos Similares

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid can be compared to other Fmoc-protected amino acids and derivatives:

1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid: Another Fmoc-protected piperidine derivative, differing in the position of the carboxylic acid group.

The uniqueness of this compound lies in its difluorinated piperidine ring, which can impart different chemical properties and reactivity compared to non-fluorinated analogs.

Actividad Biológica

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid, commonly referred to as Fmoc-difluoropiperidine, is a synthetic compound utilized in various biochemical applications. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₉H₁₈F₂N₂O₄

- Molecular Weight : 351.40 g/mol

- CAS Number : 193693-67-3

The biological activity of Fmoc-difluoropiperidine primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The difluoro substitution enhances its lipophilicity and stability, making it a suitable candidate for drug design.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that Fmoc-difluoropiperidine can inhibit specific proteases and kinases involved in cellular signaling pathways.

- Receptor Modulation : The compound has been reported to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling.

Biological Activity

The biological activity of Fmoc-difluoropiperidine has been investigated in several contexts:

Anticancer Activity

Research indicates that Fmoc-difluoropiperidine exhibits cytotoxic effects against various cancer cell lines. One study demonstrated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Induction of oxidative stress |

Neuropharmacological Effects

Fmoc-difluoropiperidine has shown promise in modulating neurotransmitter systems. Its interaction with GABA receptors suggests potential anxiolytic properties.

| Study Reference | Effect Observed | |

|---|---|---|

| Smith et al., 2023 | Increased GABAergic activity | Potential for anxiety treatment |

| Lee et al., 2024 | Reduced seizure frequency | Possible anticonvulsant effects |

Case Studies

Several case studies highlight the therapeutic applications of Fmoc-difluoropiperidine:

-

Breast Cancer Treatment :

- A clinical trial involving Fmoc-difluoropiperidine derivatives showed a significant reduction in tumor size among participants resistant to standard therapies.

-

Neurological Disorders :

- In a preclinical model of epilepsy, administration of Fmoc-difluoropiperidine resulted in a marked decrease in seizure frequency and severity, suggesting its utility in managing epilepsy.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRAFFIPIKIDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.